molecular formula C26H31ClN2O3 B3926956 1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride

1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride

Cat. No.: B3926956
M. Wt: 455.0 g/mol
InChI Key: DJRANIXPKQPKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a phenyl group, and a bis(prop-2-enyl)amino group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the phenyl group and the bis(prop-2-enyl)amino group. The final step involves the addition of the ethanone group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for versatile chemical modifications, making it a valuable compound for various studies .

Properties

IUPAC Name

1-[5-[3-[bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3.ClH/c1-5-14-27(15-6-2)17-22(30)18-31-23-12-13-25-24(16-23)26(20(4)29)19(3)28(25)21-10-8-7-9-11-21;/h5-13,16,22,30H,1-2,14-15,17-18H2,3-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRANIXPKQPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OCC(CN(CC=C)CC=C)O)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.